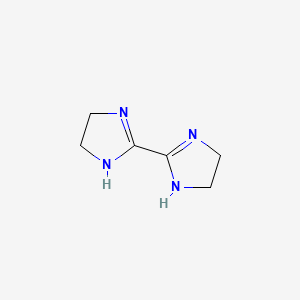

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole

Vue d'ensemble

Description

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features two fused imidazole rings Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of partially or fully saturated imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and halides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid, while substitution reactions can produce a variety of substituted imidazole derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole has a complex structure that contributes to its biological activity. Its molecular formula is C6H10N4, and it features two imidazole rings that enhance its interaction with biological targets. This structural similarity to histidine allows it to bind effectively with proteins and enzymes, making it a subject of interest in drug design and development.

Pharmacological Activities

The pharmacological potential of this compound can be categorized into several key areas:

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that imidazole derivatives can inhibit the growth of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Anticancer Properties

Imidazole compounds are being investigated for their anticancer potential. The ability of these compounds to induce apoptosis in cancer cells has been documented in various studies. For example, modifications in the imidazole structure can enhance cytotoxicity against specific cancer cell lines such as breast and lung cancer .

Anti-inflammatory Effects

Research has indicated that imidazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives against viruses such as influenza and HIV. The mechanism involves interference with viral replication processes, making these compounds promising candidates for antiviral drug development .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

Mécanisme D'action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrogen atoms in the imidazole rings can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidazole: A simpler compound with a single imidazole ring.

Benzimidazole: Contains a fused benzene and imidazole ring.

Histidine: An amino acid with an imidazole side chain.

Uniqueness

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole is unique due to its fused imidazole rings, which confer distinct chemical and biological properties.

Activité Biologique

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₀N₄

- Molecular Weight : 150.18 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Pharmacological Activities

Research indicates that derivatives of imidazole compounds exhibit a wide range of biological activities, including:

- Antimicrobial Activity

-

Anticancer Properties

- Compounds containing imidazole rings have been investigated for their anticancer activities. In vitro studies revealed that these compounds could inhibit the proliferation of cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antihypertensive Effects

- Neuroprotective Effects

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown affinity for imidazoline binding sites (IBS) and adrenergic receptors, influencing cardiovascular functions and central nervous system activity .

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in disease processes, such as aldose reductase, which plays a role in diabetic complications .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBBIAUCDNIHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277950 | |

| Record name | 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-03-2 | |

| Record name | 2,2′-Biimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 5217 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.